![molecular formula C25H23NO4S B281277 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)
4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide, also known as TAK-659, is a novel small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. TAK-659 is a kinase inhibitor that selectively targets Bruton's tyrosine kinase (BTK), a protein that plays a critical role in B-cell receptor signaling.
Mécanisme D'action
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to activation of various signaling pathways. 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide inhibits BTK activity by binding to the ATP-binding site of the kinase domain, preventing its phosphorylation and downstream signaling.
Biochemical and Physiological Effects
4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has been shown to induce apoptosis and inhibit proliferation of B-cells in preclinical models. In addition, 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has been shown to inhibit B-cell receptor signaling and downstream pathways, including NF-κB and AKT pathways. 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has also been shown to inhibit chemotaxis and adhesion of B-cells, which are important processes for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is its high selectivity for BTK, which reduces the potential for off-target effects. 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has also been shown to have good pharmacokinetic properties, with high oral bioavailability and good tissue distribution. However, one limitation of 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide is its potential for drug resistance, which has been observed in preclinical models. In addition, the optimal dosing and treatment schedule for 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide in humans is still being determined.
Orientations Futures
For 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide include clinical trials to evaluate its safety and efficacy in patients with B-cell malignancies. In addition, further studies are needed to determine the optimal dosing and treatment schedule for 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide. Other potential applications for 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide include autoimmune diseases, such as rheumatoid arthritis and systemic lupus erythematosus, which are also mediated by B-cell receptor signaling. Finally, combination therapy with other targeted agents or chemotherapy may enhance the anti-tumor activity of 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide and overcome potential drug resistance.
Méthodes De Synthèse
The synthesis of 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide involves a multi-step process, starting from commercially available starting materials. The key step in the synthesis is the formation of the tetrahydrobenzo[b]naphtho[2,1-d]furan ring system, which is achieved through a Diels-Alder reaction between a furan and a substituted naphthalene. The resulting intermediate is then subjected to a series of functional group transformations to yield the final product, 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide.
Applications De Recherche Scientifique
4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has been extensively studied in preclinical models for its potential therapeutic applications in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells. In vivo studies have demonstrated that 4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide has potent anti-tumor activity in xenograft models of CLL, MCL, and DLBCL.
Propriétés
Formule moléculaire |
C25H23NO4S |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b][1]benzofuran-5-yl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C25H23NO4S/c1-15(2)16-10-12-17(13-11-16)31(28,29)26-21-14-20-24-22(27)8-5-9-23(24)30-25(20)19-7-4-3-6-18(19)21/h3-4,6-7,10-15,26H,5,8-9H2,1-2H3 |
Clé InChI |
CGJPGJRGYDNHLK-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5 |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC5=C3C(=O)CCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



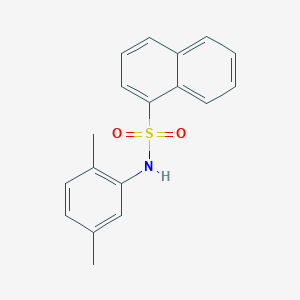
![N,N-dibenzyl-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B281196.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)
![Butyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281199.png)
![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)
![{[(2,5-Dichlorophenyl)sulfonyl]amino}acetic acid](/img/structure/B281209.png)
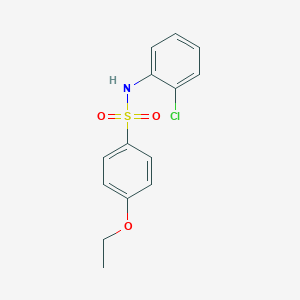
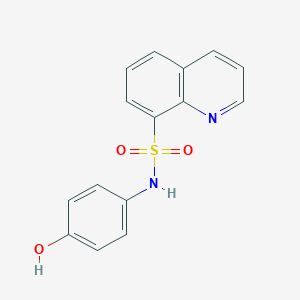
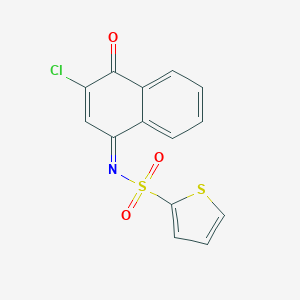

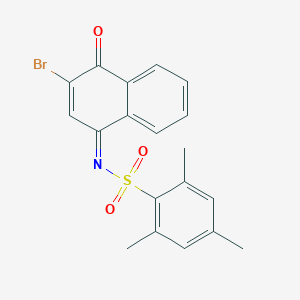
![Isopropyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281220.png)
![Isopropyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281221.png)